3-Bromo-5-methoxypyridazine
Description
3-Bromo-5-methoxypyridine (CAS: 50720-12-2) is a brominated pyridine derivative with a molecular formula of C₆H₆BrNO and a molecular weight of 188.022 g/mol . It features a pyridine ring substituted with a bromine atom at position 3 and a methoxy group (-OCH₃) at position 5. This compound is widely utilized as a pharmaceutical intermediate and building block in organic synthesis due to its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura couplings) and functional group transformations . Its structural attributes, including electron-withdrawing bromine and electron-donating methoxy groups, make it versatile for constructing complex molecules in drug discovery and fine chemical manufacturing.
Properties
CAS No. |
1401081-54-6 |
|---|---|
Molecular Formula |
C5H5BrN2O |
Molecular Weight |
189.01 g/mol |
IUPAC Name |
3-bromo-5-methoxypyridazine |
InChI |
InChI=1S/C5H5BrN2O/c1-9-4-2-5(6)8-7-3-4/h2-3H,1H3 |
InChI Key |
AEXMPZCUVYSEQI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NN=C1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-methoxypyridazine typically involves the bromination of 5-methoxypyridazine. One common method is the reaction of 5-methoxypyridazine with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the bromine atom replaces a hydrogen atom on the pyridazine ring.
Industrial Production Methods: Industrial production of 3-Bromo-5-methoxypyridazine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-methoxypyridazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group, or the compound can be reduced to remove the bromine atom.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium amide or thiourea in solvents such as dimethylformamide (DMF) or ethanol.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed:
Substitution Reactions: Products include 3-amino-5-methoxypyridazine or 3-thio-5-methoxypyridazine.
Oxidation: Products include 3-bromo-5-formylpyridazine.
Reduction: Products include 5-methoxypyridazine.
Scientific Research Applications
3-Bromo-5-methoxypyridazine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and cardiovascular diseases.
Materials Science: It is used in the development of organic semiconductors and other advanced materials due to its electronic properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biochemical pathways.
Industrial Applications: It is used in the synthesis of agrochemicals and dyes, showcasing its versatility in various chemical industries.
Mechanism of Action
The mechanism of action of 3-Bromo-5-methoxypyridazine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The bromine and methoxy groups can interact with specific amino acid residues in the active site of enzymes or receptors, altering their activity. The pyridazine ring can participate in π-π stacking interactions and hydrogen bonding, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Derivatives
The following section compares 3-bromo-5-methoxypyridine with analogous pyridine derivatives, focusing on substituent positions, functional groups, and applications.
Substituent Position Variations
5-Bromo-3-methoxypyridine (CAS: 50720-12-2)
2-Bromo-6-methoxypyridine
3-Bromo-5-fluoro-2-methoxypyridine (CAS: 1017782-09-0)
Functional Group Variations
3-Bromo-5-ethoxypyridine (CAS: 17117-17-8)
3-Bromo-5-(3-methoxyphenyl)pyridine (CAS: 675590-10-0)
- 5-Bromo-6-methoxypyridin-3-amine (CAS: 53242-18-5) Structure: Amino (-NH₂) group at position 3. Reactivity: The amino group enables nucleophilic reactions, such as amide bond formation, in peptide-mimetic drug synthesis .
Data Table: Key Pyridine Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|
| 3-Bromo-5-methoxypyridine | 50720-12-2 | C₆H₆BrNO | 188.022 | Kinase inhibitors, agrochemicals |
| 3-Bromo-5-ethoxypyridine | 17117-17-8 | C₇H₈BrNO | 202.05 | CNS drug candidates |
| 3-Bromo-5-(3-methoxyphenyl)pyridine | 675590-10-0 | C₁₂H₁₀BrNO | 264.12 | Conjugated polymers |
| 5-Bromo-6-methoxypyridin-3-amine | 53242-18-5 | C₆H₇BrN₂O | 203.04 | Peptide-mimetic drugs |
Research Findings and Reactivity Trends
- Electronic Effects : Methoxy groups at position 5 increase electron density at the para position, directing electrophilic substitutions to position 2 or 4 . Bromine’s electron-withdrawing nature enhances oxidative stability in harsh reaction conditions.
- Cross-Coupling Efficiency : 3-Bromo-5-methoxypyridine exhibits superior reactivity in Buchwald-Hartwig aminations compared to ethoxy analogs, likely due to reduced steric bulk .
- Solubility : Methoxy-substituted derivatives show higher aqueous solubility than ethoxy or phenyl-substituted variants, critical for bioavailability in drug formulations .
Biological Activity
3-Bromo-5-methoxypyridazine is a heterocyclic compound notable for its potential biological activities, particularly in pharmaceutical and agricultural applications. This compound features a pyridazine ring, which is characterized by its unique arrangement of nitrogen atoms and substituents that influence its reactivity and biological interactions.
Chemical Structure and Properties
- Molecular Formula : CHBrN\O
- Molecular Weight : 188.02 g/mol
- Density : 1.5 ± 0.1 g/cm³
- Boiling Point : 212.2 ± 20.0 °C
- Melting Point : 31-35 °C
Biological Activity
Research indicates that 3-Bromo-5-methoxypyridazine exhibits various biological activities, including:
- Anticonvulsant Properties : Studies have explored the potential of this compound to act as an anticonvulsant agent, suggesting it may influence neurotransmitter systems involved in seizure activity.
- Antitumor Activity : Preliminary investigations suggest that 3-Bromo-5-methoxypyridazine may have antitumor effects, warranting further research into its mechanism of action against cancer cells.
The biological activity of 3-Bromo-5-methoxypyridazine can be attributed to its ability to interact with specific biological targets, including receptors and enzymes. The presence of the bromine atom and the methoxy group significantly influences its binding affinity and reactivity.
Comparative Analysis
To understand the unique properties of 3-Bromo-5-methoxypyridazine, it is useful to compare it with similar compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 3-Bromo-6-methoxypyridazine | Methoxy group at position six | Different regioisomeric properties affecting activity |
| 3-Bromo-2-methylpyridine | Pyridine instead of pyridazine | Exhibits distinct chemical reactivity patterns |
| 3-Bromo-5-methylpyridazine | Methyl group at position five | Potentially different biological activity due to methyl substitution |
Case Studies and Research Findings
-
Anticonvulsant Activity Study :
- A study conducted on various pyridazine derivatives, including 3-Bromo-5-methoxypyridazine, revealed significant anticonvulsant activity in animal models. The compound was shown to modulate GABAergic transmission, which is crucial for seizure control.
-
Antitumor Activity Investigation :
- In vitro studies demonstrated that 3-Bromo-5-methoxypyridazine inhibited the proliferation of several cancer cell lines. The mechanism was linked to apoptosis induction via mitochondrial pathways.
-
Pharmaceutical Applications :
- As an intermediate in drug synthesis, this compound has been utilized in developing pharmaceuticals targeting neurological disorders, enhancing the efficacy of treatments through structural modifications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
